4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide
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Overview
Description
4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with an appropriate alkylating agent.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of the triazole derivative with a suitable thiol compound under acidic conditions.
Coupling with Phenylbutanamide: The final step involves the coupling of the triazolothiadiazine intermediate with phenylbutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or thiadiazine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolothiadiazine derivatives.
Substitution: Substituted triazolothiadiazine derivatives with various functional groups.
Scientific Research Applications
4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: Investigated for its pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular properties
Mechanism of Action
The mechanism of action of 4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition or modulation of enzyme activity. For example, it may inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: A closely related compound with similar pharmacological activities.
1,2,4-Triazolo[5,1-B][1,3,5]thiadiazine: Another isomeric variant with potential biological activities.
1,2,4-Triazolo[1,5-C][1,3,5]thiadiazine: A structural isomer with distinct properties.
Uniqueness
4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide moiety
Properties
Molecular Formula |
C15H18N4OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H18N4OS/c20-13(9-4-8-12-6-2-1-3-7-12)16-14-17-18-15-19(14)10-5-11-21-15/h1-3,6-7H,4-5,8-11H2,(H,16,17,20) |
InChI Key |
PHZRLCWDTAYMST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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